molecular formula C12H19N B1596528 3,5-Diethyl-2-propylpyridine CAS No. 4808-75-7

3,5-Diethyl-2-propylpyridine

Cat. No.: B1596528
CAS No.: 4808-75-7
M. Wt: 177.29 g/mol
InChI Key: SCJHPUGWYHCYAZ-UHFFFAOYSA-N
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Description

3,5-Diethyl-2-propylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound is notable for its structural configuration, which includes ethyl and propyl groups attached to the pyridine ring. The molecular formula for this compound is C12H19N.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethyl-2-propylpyridine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 3,5-diethylpyridine with propyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process. Additionally, purification techniques like distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diethyl-2-propylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydropyridine derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using halogenating agents like chlorine or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents (chlorine, bromine), alkylating agents (alkyl halides), and acylating agents (acyl chlorides).

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridine derivatives.

    Substitution: Halogenated pyridines, alkylated pyridines, and acylated pyridines.

Scientific Research Applications

Chemistry

  • Organic Synthesis : DEPP serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.
  • Reagent in Organic Chemistry : It is utilized as a reagent in organic synthesis for producing other pyridine derivatives, which are crucial in pharmaceuticals and agrochemicals.

Biological Applications

  • Enzyme Inhibition : DEPP has shown promising results as an enzyme inhibitor. For example, it has been investigated for its inhibitory effects on dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, with an IC50 value indicating potential as an antimicrobial agent .
  • Receptor Binding Studies : Research indicates that DEPP and its derivatives can interact with adenosine receptors, particularly A3 receptors, which are implicated in various physiological processes . This interaction suggests potential therapeutic applications in modulating receptor activity.

Medicinal Chemistry

  • Cardiovascular Drug Development : The compound has been explored for its potential use in developing cardiovascular drugs due to its ability to influence vascular smooth muscle function . Its structural analogs have demonstrated efficacy in modulating blood pressure and heart rate.
  • Antimicrobial Activity : DEPP exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics . Its derivatives have been optimized to enhance their activity against resistant strains.

Industrial Applications

  • Specialty Chemicals : DEPP is utilized in the production of specialty chemicals and materials with unique properties. Its derivatives are employed in formulating adhesives and sealants due to their favorable chemical properties .
  • Agricultural Chemicals : The compound's reactivity makes it suitable for synthesizing agrochemicals that can enhance crop yields or protect against pests.

Summary Table of Applications

Application AreaDescriptionKey Findings/Values
Organic SynthesisIntermediate for complex moleculesVersatile reagent
Enzyme InhibitionInhibits dihydrofolate reductaseIC50 = 2.67 μM
Receptor BindingInteracts with adenosine A3 receptorsSelectivity observed
Cardiovascular DrugsModulates vascular smooth muscle functionPotential antihypertensive effects
Antimicrobial ActivityEffective against bacterial strainsMIC values as low as 0.22 μg/mL
Specialty ChemicalsUsed in adhesives and sealantsEnhances performance

Case Studies

  • Cardiovascular Applications :
    • DEPP has been studied for its role in modulating vascular functions, showing promise in reducing hypertension through targeted receptor interactions.
  • Antiparasitic Activity :
    • Modifications to the DEPP scaffold have led to derivatives with enhanced activity against parasitic infections, demonstrating EC50 values as low as 0.010 μM .
  • Industrial Uses :
    • Beyond its biological applications, DEPP is utilized in producing adhesives and sealants due to its properties as an amine-aldehyde accelerator .

Mechanism of Action

The mechanism of action of 3,5-Diethyl-2-propylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways. For instance, it may inhibit the activity of certain cytochrome P450 enzymes, leading to altered metabolism of drugs and other xenobiotics.

Comparison with Similar Compounds

    3,5-Diethylpyridine: Lacks the propyl group, resulting in different chemical and biological properties.

    2-Propylpyridine: Lacks the ethyl groups, leading to variations in reactivity and applications.

    3,5-Dimethyl-2-propylpyridine: Contains methyl groups instead of ethyl groups, affecting its steric and electronic properties.

Uniqueness: 3,5-Diethyl-2-propylpyridine is unique due to the presence of both ethyl and propyl groups, which influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct steric and electronic environment, making it a valuable compound for various research and industrial applications.

Biological Activity

3,5-Diethyl-2-propylpyridine (DEPP) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of DEPP, highlighting its pharmacological effects, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C12H19N
  • Molecular Weight : 191.29 g/mol
  • CAS Number : 78531
  • Chemical Structure :

    This compound Structure

Pharmacological Effects

Research indicates that DEPP exhibits a range of biological activities, including:

  • Adenosine Receptor Modulation : DEPP has been studied for its interaction with adenosine receptors, particularly the A3 subtype. It has shown potential as an antagonist, which may have implications in neuroprotective strategies and anti-inflammatory therapies .
  • Neuroprotective Properties : Studies suggest that DEPP may exert protective effects against neuronal damage. Its ability to modulate neurotransmitter release through A3 receptor activation has been observed in various models .

Structure-Activity Relationships (SAR)

The biological activity of DEPP is influenced by its structural components. Research on related compounds indicates that modifications at specific positions can enhance receptor affinity and selectivity:

CompoundK_i Value (nM)Receptor TypeComments
DEPP108A3Selective antagonist
3-Ethyl 5-benzyl18.9A3High potency
6-(3-Chlorophenyl)>100A1/A2AReduced affinity

These findings underscore the importance of the ethyl and propyl substituents in enhancing biological activity .

Case Studies

  • Neuroprotection in Ischemia Models : In a study involving rat hippocampal neurons, DEPP was found to significantly reduce cell death following ischemic injury. The mechanism was linked to A3 receptor activation, which inhibited excitotoxicity mediated by glutamate .
  • Anti-inflammatory Effects : Another investigation demonstrated that DEPP could attenuate inflammatory responses in murine models of arthritis. The compound reduced pro-inflammatory cytokine levels, suggesting potential therapeutic applications in inflammatory diseases .

Safety and Toxicology

While DEPP shows promising biological activities, safety assessments are crucial. Preliminary studies indicate that it possesses moderate toxicity, with hazard classifications suggesting caution during handling . Further toxicological evaluations are necessary to establish safe dosage levels for therapeutic applications.

Properties

IUPAC Name

3,5-diethyl-2-propylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-7-12-11(6-3)8-10(5-2)9-13-12/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJHPUGWYHCYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(C=N1)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197412
Record name 3,5-Diethyl-2-propylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4808-75-7
Record name 3,5-Diethyl-2-propylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4808-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diethyl-2-propylpyridine
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Record name 3,5-Diethyl-2-propylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-diethyl-2-propylpyridine
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Synthesis routes and methods

Procedure details

Into a mixture of 62.9 grams of 2.4-di-n-propyl-5-ethyl-2,3,4,5-tetrahydropyrimidine, 4 grams of ammonium acetate and 4 grams of copper (II) acetate was introduced oxygen gas. Under continuous stirring and introduction of oxygen gas, the mixture was heated for 3 hours at 96°-128° C. The resulting reaction mixture was distilled under diminished pressure. The fraction b20 122°-126° was collected as 37.2 grams (67.8% of theory) of 2-n-propyl-3.5-diethyl pyridine; nuclear magnetic resonance spectrum, no solvent, τ in ppm 1.62 doublet 1H; 2.62 doublet 1H; 7.33 multiplet 6H; 8.20 multiplet 2H; 8.82 triplet and 9.03 triplet 9H.
Name
2.4-di-n-propyl-5-ethyl-2,3,4,5-tetrahydropyrimidine
Quantity
62.9 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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